molecular formula C26H20F2N4O4S2 B2730351 N-(2,4-difluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 899548-03-9

N-(2,4-difluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B2730351
CAS No.: 899548-03-9
M. Wt: 554.59
InChI Key: RXZYIYSOLRSIPZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H20F2N4O4S2 and its molecular weight is 554.59. The purity is usually 95%.
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Biological Activity

N-(2,4-difluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity based on available literature and research findings.

Structural Characteristics

The compound can be classified as a sulfonamide due to the presence of a sulfanyl group attached to an acetamide moiety. Its structure includes:

  • A difluorophenyl group , which may enhance lipophilicity and biological interactions.
  • A tricyclic system that contributes to its pharmacological properties.

Key structural data include:

PropertyValue
Molecular FormulaC22H20F2N4O4S
Molecular Weight462.48 g/mol
LogP6.014
Water Solubility (logSw)-5.41

While the precise mechanism of action for this compound is not fully elucidated, it is expected to interact with biological targets through various pathways typical for sulfonamides and aromatic compounds. The high lipophilicity suggests that it may effectively penetrate cell membranes and interact with intracellular targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • In vivo studies demonstrated tumor suppression in xenograft models when treated with similar sulfonamide derivatives.

Antimicrobial Activity

The compound's sulfonamide nature suggests potential antimicrobial properties:

  • Bacteriostatic effects have been observed against various Gram-positive and Gram-negative bacteria.
  • Further studies are needed to explore the spectrum of activity and resistance mechanisms.

Case Studies

A few case studies highlight the biological activity of structurally related compounds:

  • Study on Anticancer Activity : A derivative was tested against MCF-7 breast cancer cells and showed IC50 values in the low micromolar range, indicating potent cytotoxicity.
    CompoundIC50 (µM)
    Derivative A5.2
    N-(2,4-difluorophenyl) analog4.7
  • Antimicrobial Screening : A related sulfonamide was evaluated against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) demonstrating effectiveness at concentrations below 50 µg/mL.
    BacteriaMIC (µg/mL)
    E. coli25
    Staphylococcus aureus30

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N4O4S2/c1-36-18-6-4-5-16(11-18)14-32-22-8-3-2-7-19(22)25-23(38(32,34)35)13-29-26(31-25)37-15-24(33)30-21-10-9-17(27)12-20(21)28/h2-13H,14-15H2,1H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZYIYSOLRSIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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